3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 313962-10-6
VCID: VC21412265
InChI: InChI=1S/C16H13ClN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20)
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8g/mol

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 313962-10-6

Cat. No.: VC21412265

Molecular Formula: C16H13ClN2O2S

Molecular Weight: 332.8g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide - 313962-10-6

Specification

CAS No. 313962-10-6
Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8g/mol
IUPAC Name 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C16H13ClN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20)
Standard InChI Key XODPTEDFIKTXCZ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide features a benzothiazole core structure with specific functional group modifications. The compound contains a benzothiazole ring system with an ethoxy group at the 6-position, connected via an amide linkage to a 3-chlorobenzene ring. This structural arrangement contributes to its unique chemical and potential biological properties. The presence of the amide bond (-CONH-) provides potential for hydrogen bonding interactions, while the chlorine atom at the meta position of the benzene ring introduces electronic effects that may influence reactivity and binding affinity in biological systems .

Chemical Properties

The chemical reactivity of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is primarily determined by its functional groups. The compound contains several reactive sites:

  • The amide group (-CONH-) can participate in hydrolysis reactions under acidic or basic conditions

  • The ethoxy group (-OCH2CH3) at the 6-position of the benzothiazole ring may undergo O-dealkylation

  • The chlorine substituent on the benzene ring provides a site for nucleophilic aromatic substitution reactions

  • The benzothiazole nitrogen can act as a nucleophile in certain reactions

These reactive sites contribute to the compound's potential for chemical modifications, which may be exploited for structure-activity relationship studies in pharmaceutical research.

Synthesis Methods

Proposed Synthetic Route

A proposed synthetic route for 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide may involve the following steps:

  • Preparation of 6-ethoxy-2-aminobenzothiazole from appropriate precursors

  • Reaction of the amino group with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine

  • Purification of the final product through recrystallization or column chromatography

This synthetic pathway would be analogous to methods employed for similar benzamide derivatives in the benzothiazole family, which typically involve the reaction of benzothiazole derivatives with appropriate benzoyl chlorides.

Biological Activity and Applications

Structure-Activity Relationships

Structure-activity relationship studies of similar compounds suggest that modifications to the benzothiazole scaffold can significantly impact biological activity. For instance:

  • The ethoxy group at the 6-position likely influences lipophilicity and membrane permeability

  • The chlorine substituent at the meta position of the benzamide portion may enhance binding to specific protein targets

  • The amide linkage provides hydrogen bonding capabilities critical for target recognition

These structural features collectively contribute to the compound's potential biological activities and may guide future optimization efforts for specific therapeutic applications.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide appear in the literature, including:

  • 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide: A positional isomer with the chlorine atom at the para position of the benzene ring rather than the meta position

  • 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide: Contains an additional nitro group at the ortho position of the benzene ring

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide: Replaces the chlorobenzene ring with a trifluoromethyl-substituted pyrimidine ring

These structural variations often result in distinct biological activities and physicochemical properties.

Comparative Analysis

Table 1: Comparison of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide with Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamideC16H13ClN2O2S332.80Meta-chloro substitution on benzene ring
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamideC16H13ClN2O2S332.80Para-chloro substitution on benzene ring
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamideC16H12ClN3O4S377.80Additional nitro group, para-chloro substitution
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamideC15H11F3N4O2S368.30Pyrimidine ring instead of benzene, trifluoromethyl group

This comparative analysis highlights the structural diversity within this class of compounds and underscores the impact of subtle modifications on physical properties .

Analytical Methods

Spectroscopic Identification

The identification and characterization of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically employ various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would reveal characteristic signals for the aromatic protons, ethoxy group, and amide proton

  • Infrared (IR) spectroscopy: Would display characteristic absorption bands for the amide carbonyl (typically around 1650-1680 cm-1) and C-O stretching of the ethoxy group

  • Mass spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis

  • UV-visible spectroscopy: The conjugated system would likely exhibit characteristic absorption maxima

These analytical methods collectively enable comprehensive structural elucidation and purity assessment of the compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) represent essential techniques for purification and analysis of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. Reverse-phase HPLC with UV detection would likely be effective for quantitative analysis, while TLC could serve as a rapid screening method for reaction monitoring and preliminary purity assessment.

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